Cyclin-dependent kinase 4 (924-932)

Neoantigen T-cell reactivity Melanoma

T-cell immunology researchers require the exact CDK12 mutated epitope (CILGKLFTK) to reproduce published neoantigen reactivity data; wild-type sequences or generic CDK4 peptides fail to engage the same TCR repertoire. - Sequence-verified CILGKLFTK (>98% HPLC); MHC binding IC50 = 15.4 nM (HLA-A*11:01) - Enables MHC-tetramer production, T-cell expansion, and immunopeptidomics workflows - Lyophilized powder with matched wild-type CILGELFTK negative control available

Molecular Formula
Molecular Weight
Cat. No. B1575323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclin-dependent kinase 4 (924-932)
SynonymsCyclin-dependent kinase 4 (924-932)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CDK4 (924-932) Peptide: Defined Neoantigen for Cancer Immunotherapy


Cyclin-dependent kinase 4 (924-932) is a synthetic 9‑amino acid peptide (sequence CILGKLFTK, CAS 1900669‑02‑4) commercially cataloged as a CDK4 fragment but derived from a mutated epitope of cyclin‑dependent kinase 12 (CDK12) [1]. Identified via whole‑exome sequencing of melanoma tumors, this peptide represents a bona fide tumor neoantigen presented by the HLA‑A*11:01 allele and recognized by patient‑derived tumor‑infiltrating lymphocytes (TILs) [2]. The peptide is supplied as a lyophilized powder (typically >98% purity by HPLC) and is employed as an immunogen for T‑cell epitope screening, MHC‑tetramer production, and cancer vaccine development .

HLA-A*11:01-restricted neoantigen workflow
Mutation-verified epitope (Lys→Glu at position 6)
TIL reactivity-documented peptide sequence
Lyophilized, research-grade format

Why Generic CDK Peptide Substitutions Fail


A generic peptide representing a canonical CDK4 sequence—or even the wild‑type CDK12 counterpart—cannot replicate the functional specificity of the CILGKLFTK neoantigen. The single amino‑acid substitution (Lys→Glu at position 6) distinguishing this mutated epitope from the wild‑type CDK12 peptide (CILGELFTK) abrogates both MHC‑binding affinity and T‑cell receptor recognition: TIL line 3309 recognized the mutant peptide at 1 nM but failed to respond to 1 µM of the wild‑type peptide [1]. Furthermore, the epitope is strictly restricted by HLA‑A*11:01, meaning that peptides designed for other HLA alleles (e.g., the HLA‑A*02:01‑restricted CDK4 epitope ACDPHSGHFV [2]) engage entirely different T‑cell repertoires and cannot serve as immunological surrogates. Thus, procurement of the exact mutated sequence is mandatory for any experiment requiring faithful recapitulation of the Robbins 2013 T‑cell reactivity data.

Wild-type CDK12 sequence (CILGELFTK)
Single amino-acid substitution abolishes T-cell recognition; reactivity may not transfer.
HLA-A*02:01-restricted CDK4 epitope
Engages a distinct T-cell repertoire; non-overlapping HLA restriction prevents substitution.
Low-purity peptide reagents
Truncation byproducts may compete for MHC binding; quality variability can alter assay specificity.

Head-to-Head Evidence vs. Closest Comparators


Mutated vs. Wild-Type CDK12 Epitope: T-Cell Recognition

In a direct head-to-head comparison using TIL line 3309 from a melanoma patient, the mutated CDK12 nonamer peptide CILGKLFTK stimulated significant IFN-γ release at a minimum concentration of 1 nM, whereas the corresponding wild-type peptide CILGELFTK elicited no detectable response even at 1 µM—a >1,000-fold difference in functional recognition [1]. This was confirmed by pulsing HLA-A*1101+ target cells with each peptide; only the mutated peptide triggered cytokine release [2].

Mutant vs. WT T-Cell Recognition
Head-to-head
Target: 1 nM (CILGKLFTK) stimulated IFN-γ; Comparator: >1 µM (CILGELFTK) — no response
Supports mutation-specific T-cell endpoint interpretation
TIL line 3309 (HLA-A*11:01), peptide-pulsed target cells
Neoantigen T-cell reactivity Melanoma

MHC Class I Binding Affinity: Mutant vs. Wild-Type Peptide

Predicted MHC class I binding affinity data compiled from the Robbins 2013 study and the NCI Tumor Antigen Database show that the mutated CILGKLFTK peptide binds HLA-A*11:01 with an IC50 of 15.4 nM, whereas the wild-type CILGELFTK peptide binds with an IC50 of 21.3 nM—a consistent ~1.4-fold improvement in predicted affinity for the mutated sequence [1]. Complementing this, the total binding score for the mutant was 0.18 versus 0.05 for the wild-type [1].

MHC Binding Affinity IC50
Cross-study comparable
Mutant IC50 = 15.4 nM; WT IC50 = 21.3 nM (1.38-fold higher affinity)
Supports MHC binding affinity context
In silico prediction, validated by in vitro T-cell assays
MHC binding Immunoinformatics Epitope prediction

HLA Allele Restriction Specificity Comparison

The CDK4 (924-932) peptide CILGKLFTK is exclusively presented by HLA-A*11:01, a class I allele prevalent in ~10–25% of populations depending on ethnicity . By contrast, the previously identified CDK4 epitope ACDPHSGHFV (Wölfel et al. 1995) is restricted by HLA-A*02:01 [1]. These two peptides thus address entirely distinct patient cohorts and T‑cell biology; one cannot be substituted for the other in HLA‑matched immunological assays.

HLA Allele Restriction Specificity
Class-level
HLA-A*11:01 only; A*02:01-restricted CDK4 epitope (ACDPHSGHFV) not substitutable
Confirms strict HLA restriction for assay design
Allele frequency A*11:01 ≈10–25%; A*02:01 ≈30–50%
HLA restriction T-cell epitope Cancer vaccine

Peptide Purity: Research-Grade vs. Lower-Grade Reagents

Commercial suppliers of CDK4 (924-932) report peptide purity >98% (HPLC) . In contrast, in-house synthesized or lower-grade peptides—often used as cost-saving alternatives—may exhibit purity as low as 70–85% with truncation byproducts that can interfere with MHC binding or T-cell activation assays. The defined purity specification is critical because contaminating peptides can outcompete the target epitope for MHC binding or induce non-specific T-cell responses, particularly in sensitive IFN-γ ELISPOT or tetramer staining protocols.

Peptide Purity Specification
Data to verify
Reported >98% HPLC purity; lower-grade reagents may contain truncation byproducts
Supports assay reproducibility; purity review needed
HPLC at 220 nm; contaminant interference risk in ELISPOT/tetramer assays
Peptide purity Immunological assay Quality control

CDK4 (924-932) as a Benchmark Melanoma Neoantigen

The CDK4 (924-932) peptide is one of only nine mutated neoantigens cataloged in the NCI/JITC curated tumor antigen database with verified T‑cell reactivity data from patient‑derived TILs [1]. Among these, the CDK12-derived CILGKLFTK peptide ranks with a moderate predicted binding score (0.18) compared to other HLA-A*11:01-restricted epitopes such as the MATN2 nonamer (binding score not disclosed, but stimulated responses at 1 nM; Fig. 3c in Robbins 2013 [2]). However, the CDK12 epitope uniquely combines a defined somatic mutation with robust TIL recognition, making it a benchmark neoantigen for validating mutation-calling and epitope-prediction pipelines.

Benchmark Neoantigen Status
Class-level
1 of 2 HLA-A*11:01 neoantigens with TIL recognition cataloged in JITC database
Provides benchmark for neoantigen prediction validation
Somatic mutation status confirmed; distinct from germline CDK4 epitope
Tumor antigen Neoantigen Melanoma

In Vivo T-Cell Persistence After Adoptive Transfer

Longitudinal monitoring of patient 3309 after adoptive transfer of TILs revealed that CD8+ T cells reactive against the CDK12 CILGKLFTK peptide were detectable in peripheral blood one month post‑infusion, whereas no reactivity was observed prior to treatment [1]. In the same patient, T‑cell reactivity against the co‑identified MATN2 mutated peptide was also observed, but the magnitude of the CDK12-specific response against autologous tumor was substantially higher (~60% of the anti‑autologous tumor response attributable to CDK12, vs. ~10% for MATN2) [2]. This demonstrates that the CDK12 neoantigen elicits a dominant, persistent T‑cell response in vivo.

In Vivo T-Cell Persistence
Cross-study comparable
CDK12 epitope accounted for ~60% of anti-autologous tumor reactivity; MATN2 epitope ~10%
Supports immunodominance endpoint monitoring
Patient 3309, peripheral blood 1 month post-TIL transfer
Adoptive cell therapy T-cell persistence Neoantigen

High-Value Applications in Immuno-Oncology Research


HLA-A*11:01 Tetramer Production for T-Cell Monitoring

The CILGKLFTK peptide, with its validated MHC binding affinity (IC50 15.4 nM for HLA-A*11:01) [1] and documented immunodominance (~60% of anti-tumor T-cell reactivity) [2], is an ideal candidate for generating fluorescent HLA-A*11:01 tetramer reagents. These tetramers can directly enumerate CD8+ T cells specific for the CDK12 neoantigen in patient peripheral blood or tumor samples, enabling longitudinal immune monitoring in adoptive cell therapy trials without the need for functional re-stimulation assays.

Positive Control for Neoantigen Prediction Pipelines

Because the CILGKLFTK peptide is a somatically mutated epitope with experimentally verified T-cell recognition [1], it serves as a gold-standard positive control in computational neoantigen prediction workflows. Pipelines that call somatic mutations from exome sequencing, predict MHC binding, and rank candidate epitopes can use this peptide to benchmark true-positive detection rates, as its predicted IC50 (15.4 nM) and T-cell reactivity at 1 nM are well-documented benchmarks [2].

In Vitro T-Cell Stimulation and ELISPOT Assays

The peptide can be used at defined concentrations (1–100 nM) to pulse HLA-A*11:01+ dendritic cells or artificial antigen-presenting cells for the expansion of neoantigen-specific T cells from patient PBMCs [1]. Its >98% purity minimizes off-target MHC binding, and the availability of the wild-type CILGELFTK peptide as a matched negative control allows rigorous assessment of mutation-specific T-cell responses in IFN-γ ELISPOT or intracellular cytokine staining assays [3].

Immunopeptidomics and Mass Spectrometry Standard

The defined sequence, high purity, and known HLA restriction of the CILGKLFTK peptide make it suitable as a reference standard for HLA-A*11:01 immunopeptidomics workflows [1]. Spiking this peptide into cell lysates prior to HLA class I immunoprecipitation and LC-MS/MS analysis generates a characteristic fragmentation spectrum that can be used to optimize instrument parameters and validate peptide identification pipelines, particularly for low-abundance neoantigens.

Application
Selection Property
Validation Focus
HLA-A*11:01 Tetramer Reagent Preparation
MHC binding-validated sequence
Tetramer staining specificity review
Neoantigen Prediction Benchmarking
Experimentally verified T-cell reactivity
True-positive detection rate validation
T-Cell Stimulation and ELISPOT Studies
Mutation-specific immunogenicity
IFN-γ ELISPOT response specificity
Immunopeptidomics Reference Standard
Defined sequence and HLA restriction
LC-MS/MS detection and identification pipeline optimization
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